![molecular formula C10H12ClNO4S2 B14350287 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol CAS No. 91812-97-4](/img/structure/B14350287.png)
2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol is a complex organic compound characterized by the presence of chloro, hydroxyethylsulfanyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol typically involves multi-step organic reactions. The process begins with the chlorination of a suitable aromatic precursor, followed by the introduction of the hydroxyethylsulfanyl group through nucleophilic substitution. The nitro group is then added via nitration under controlled conditions. The final step involves the formation of the sulfanylethanol moiety through a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol involves its interaction with specific molecular targets. The compound’s chloro and nitro groups enable it to bind to and modify proteins or enzymes, disrupting their normal function. This can lead to antimicrobial or anticancer effects by inhibiting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in various organic syntheses and exhibits keto-enol tautomerism.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
N-Acetyl-L-tryptophan: A tryptophan derivative used in biochemical research.
Uniqueness
2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
91812-97-4 |
|---|---|
Molecular Formula |
C10H12ClNO4S2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[4-chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol |
InChI |
InChI=1S/C10H12ClNO4S2/c11-7-5-8(12(15)16)10(18-4-2-14)6-9(7)17-3-1-13/h5-6,13-14H,1-4H2 |
InChI Key |
LTHZCSACIYAGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SCCO)SCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
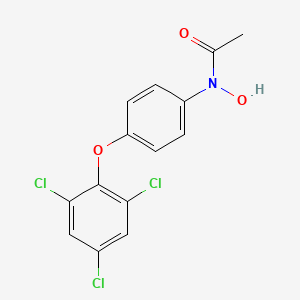
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

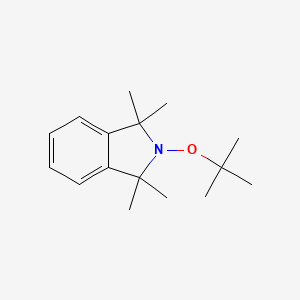
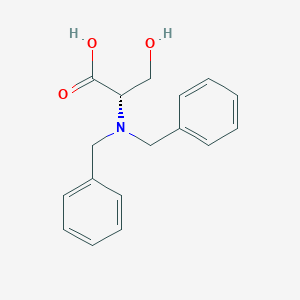
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
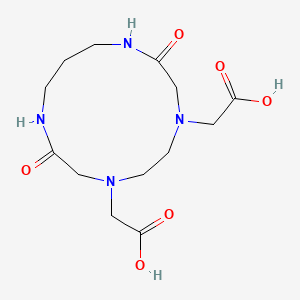
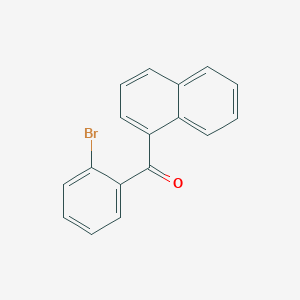
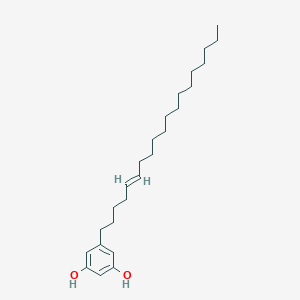
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
